Lasofoxifene Sulfate
Overview
Description
Lasofoxifene Sulfate is a complex organic compound with a unique structure This compound is characterized by its tetrahydronaphthalene core, which is substituted with phenyl and pyrrolidinyl groups
Mechanism of Action
Target of Action
Lasofoxifene metabolite M11 primarily targets the Estrogen Receptor alpha (ERα) . ERα plays a crucial role in the progression of ER-positive breast tumors, which account for approximately 80% of all breast cancers .
Mode of Action
Lasofoxifene is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . It exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver .
Biochemical Pathways
Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen. It reduces the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, and stimulates osteoblast (the bone-forming cells) activity .
Result of Action
Lasofoxifene exhibits antitumor activities in a xenograft model of ER-positive metastatic breast cancer (mBC) harboring ESR1 mutations . It inhibits primary tumor growth more effectively than fulvestrant . Lasofoxifene plus palbociclib also reduces bone metastases .
Action Environment
The action of Lasofoxifene metabolite M11 can be influenced by various environmental factors. For instance, temperature, photoperiod, and flow have been shown to influence the metabolomics response to diuron . More research is needed to fully understand the influence of environmental factors on the action of lasofoxifene metabolite m11 .
Biochemical Analysis
Biochemical Properties
(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with estrogen receptor alpha (ERα), influencing its structural mobility and stability . This interaction can modulate the receptor’s activity, impacting cellular processes such as gene expression and signal transduction.
Cellular Effects
The effects of (5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. By binding to estrogen receptor alpha, this compound can act as a selective estrogen receptor modulator (SERM), exhibiting both agonistic and antagonistic effects depending on the cellular context . This dual functionality allows it to influence cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, (5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate exerts its effects through binding interactions with estrogen receptor alpha. This binding can lead to changes in the receptor’s conformation, affecting its ability to interact with co-regulators and DNA. The compound’s influence on receptor stability and cellular accumulation further modulates its activity, impacting gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to sustained modulation of estrogen receptor alpha activity, resulting in long-term changes in gene expression and cellular behavior .
Dosage Effects in Animal Models
The effects of (5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects by modulating estrogen receptor activity without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular processes . Understanding the dosage thresholds is crucial for optimizing its therapeutic potential.
Metabolic Pathways
(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate is involved in metabolic pathways that include interactions with specific enzymes and cofactors. These interactions can influence metabolic flux and the levels of various metabolites. The compound’s role in modulating estrogen receptor activity suggests its involvement in pathways related to hormone metabolism and signaling .
Transport and Distribution
Within cells and tissues, (5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its activity and function. The compound’s ability to modulate estrogen receptor activity suggests its distribution may be influenced by hormone-responsive tissues .
Subcellular Localization
The subcellular localization of (5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate is critical for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its effects. For example, its interaction with estrogen receptor alpha may localize it to the nucleus, where it can influence gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lasofoxifene Sulfate typically involves multiple steps. The initial step often includes the formation of the tetrahydronaphthalene core through a Diels-Alder reaction. Subsequent steps involve the introduction of the phenyl and pyrrolidinyl groups via nucleophilic substitution and etherification reactions. The final step includes the sulfonation of the compound to introduce the hydrogen sulfate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Lasofoxifene Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrogen sulfate group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the pyrrolidinyl group with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicine, Lasofoxifene Sulfate is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material engineering.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares some structural similarities but lacks the tetrahydronaphthalene core and pyrrolidinyl group.
Noble gas compounds: Although not structurally similar, these compounds also exhibit unique chemical properties and applications.
Uniqueness
Lasofoxifene Sulfate is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5S/c30-35(31,32)34-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)33-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28H,4-5,10,14,16-19H2,(H,30,31,32)/t26-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQINUGCNDMKEW-IAPPQJPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857923 | |
Record name | (5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048953-96-3 | |
Record name | 2-Naphthalenol, 5,6,7,8-tetrahydro-6-phenyl-5-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, 2-(hydrogen sulfate), (5R,6S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048953963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-NAPHTHALENOL, 5,6,7,8-TETRAHYDRO-6-PHENYL-5-(4-(2-(1-PYRROLIDINYL)ETHOXY)PHENYL)-, 2-(HYDROGEN SULFATE), (5R,6S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9K1Q76GZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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